PHE-beta-ALA

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry

PHE-beta-ALA is used in the synthesis of peptide-based materials and as a building block in organic synthesis. Its ability to form stable peptide bonds makes it valuable in the creation of polymers and other complex molecules.

Biology

In biological research, this compound is used to study protein interactions and enzyme activities. It serves as a substrate in enzymatic assays and is used to investigate the role of dipeptides in cellular processes.

Medicine

This compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals. It is being explored for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Industry

In the food and cosmetic industries, this compound is used as an ingredient in products due to its beneficial properties. It is added to foods for its potential health benefits and used in cosmetics for its skin-conditioning effects.

Wirkmechanismus

Target of Action

PHE-beta-ALA, a dipeptide formed from β-alanine and L-phenylalanine residues , is believed to interact with protein-protein interactions (PPIs) . PPIs are implicated in the majority of cellular processes by enabling and regulating the function of individual proteins . The Phe-Phe motif, which this compound is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Mode of Action

It’s known that the phe-phe motif can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is believed to be crucial for the biological activities of these peptides .

Biochemical Pathways

For instance, it’s been reported that the Phe-Phe motif can affect the biosynthesis of phenylalanine , which is a precursor of essential secondary products in plants .

Pharmacokinetics

It’s known that the transport of similar compounds across the blood-brain barrier (bbb) can be influenced by an organic cation-sensitive transporter . This suggests that this compound might also be transported across the BBB via a similar mechanism.

Result of Action

It’s known that the phe-phe motif, which this compound is part of, can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures and hydrogels can have various applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s been reported that the production and antifungal activity of a similar compound, diketopiperazine cyclo(Pro-Phe), can be influenced by environmental factors . This suggests that the action of this compound might also be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

β-Phenylalanine has been shown to interact with a variety of enzymes and proteins. For instance, an aminotransferase ω-TAEn from Enhydrobacter aerosaccus has been identified to show activity toward β-Phenylalanine . This enzyme plays a crucial role in the kinetic resolution of racemic amino with pyruvate as the amino acceptor .

Cellular Effects

The effects of β-Phenylalanine on cells and cellular processes are diverse and complex. While specific effects can vary depending on the cell type and context, β-Phenylalanine is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, β-Phenylalanine exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the ω-TAEn enzyme shows strict stereoselectivity to the amino donor, influencing the formation of β-Phenylalanine .

Metabolic Pathways

β-Phenylalanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PHE-beta-ALA typically involves the coupling of beta-alanine and L-phenylalanine through peptide bond formation. This can be achieved using methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a resin, and peptide bonds are formed using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

For industrial-scale production, biotechnological methods can be employed. This involves the use of genetically modified microorganisms to produce beta-alanine and L-phenylalanine, which are then enzymatically coupled to form this compound. This method is environmentally friendly and cost-effective compared to chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

PHE-beta-ALA can undergo various chemical reactions, including:

Oxidation: : The phenylalanine moiety can be oxidized to form phenylpyruvic acid.

Reduction: : The carboxyl group of beta-alanine can be reduced to an alcohol.

Substitution: : The amino group of phenylalanine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: : Phenylpyruvic acid

Reduction: : Beta-alanyl alcohol

Substitution: : Various substituted phenylalanine derivatives

Vergleich Mit ähnlichen Verbindungen

PHE-beta-ALA is similar to other dipeptides such as beta-alanyl-glycine and beta-alanyl-tyrosine. its unique combination of beta-alanine and phenylalanine gives it distinct properties and applications. Unlike beta-alanyl-glycine, which is primarily used for its buffering capacity, this compound is valued for its antioxidant and anti-inflammatory properties.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique properties and potential therapeutic benefits make it a valuable subject of study and development.

Would you like to know more about any specific aspect of this compound?

Eigenschaften

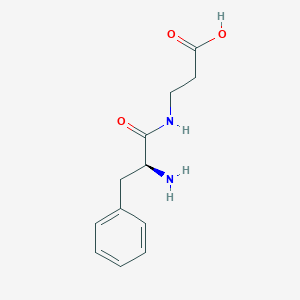

IUPAC Name |

3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOQXEVNENIIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432217 | |

| Record name | PHE-beta-ALA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54745-27-6 | |

| Record name | PHE-beta-ALA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

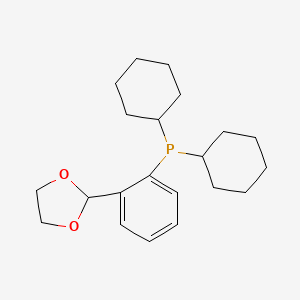

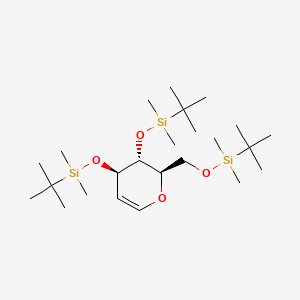

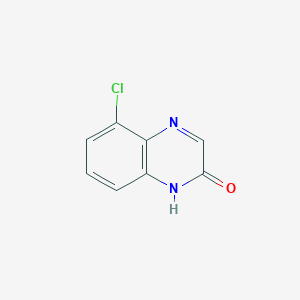

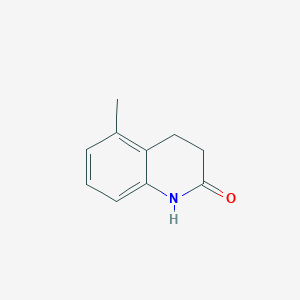

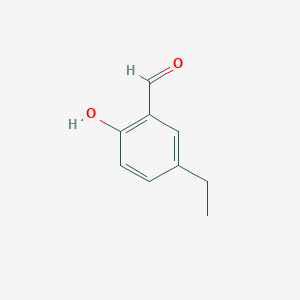

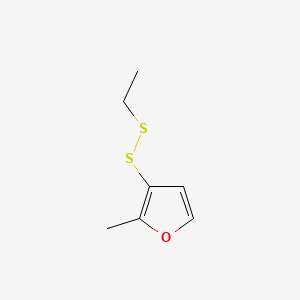

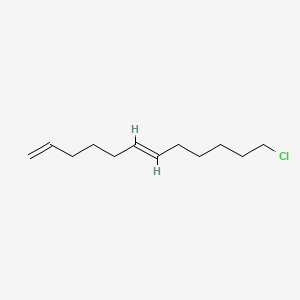

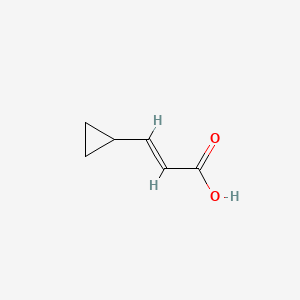

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

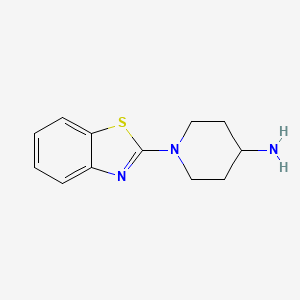

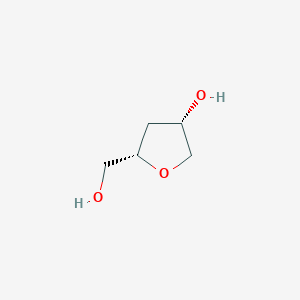

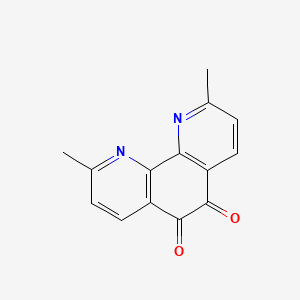

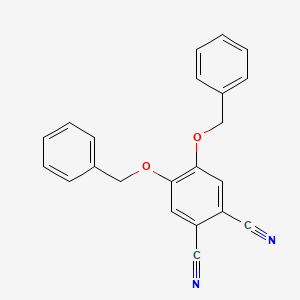

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.